N-(2,6-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method starts with the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by the reaction with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . Subsequent bromination of the 3-methyl group and nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives, which are further reacted with arylboronic acids via Suzuki coupling .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions are common, particularly involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like arylboronic acids and palladium catalysts are employed in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazine derivatives, which can exhibit different pharmacological properties depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting PI3Kδ.
Medicine: Explored for its potential as an anticancer agent, antimicrobial, antiviral, and antihypertensive.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds also inhibit PI3Kδ but differ in their core structure and selectivity.
Thiadiazine derivatives: Other thiadiazine derivatives exhibit similar pharmacological activities but may vary in their potency and selectivity.
Uniqueness
N-(2,6-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high selectivity for PI3Kδ over other isoforms makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C21H25N3O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)12-24-16(5)23-28(26,27)19-11-17(9-10-18(19)24)21(25)22-20-14(3)7-6-8-15(20)4/h6-11,13H,12H2,1-5H3,(H,22,25) |
InChI Key |
KCNDNMSDHROYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.